molecular formula C22H28N2O5S B6969027 Ethyl 3-[(2-butyl-1,3-dihydroisoindol-5-yl)sulfamoyl]-4-methoxybenzoate

Ethyl 3-[(2-butyl-1,3-dihydroisoindol-5-yl)sulfamoyl]-4-methoxybenzoate

Cat. No.: B6969027
M. Wt: 432.5 g/mol
InChI Key: XDXHXMRYDXEHTJ-UHFFFAOYSA-N
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Description

Ethyl 3-[(2-butyl-1,3-dihydroisoindol-5-yl)sulfamoyl]-4-methoxybenzoate is a complex organic compound that features a unique combination of functional groups, including an ethyl ester, a sulfamoyl group, and a methoxybenzoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-[(2-butyl-1,3-dihydroisoindol-5-yl)sulfamoyl]-4-methoxybenzoate typically involves multiple steps:

  • Formation of the Isoindoline Core: : The initial step involves the synthesis of the 1,3-dihydroisoindoline core. This can be achieved through the reduction of phthalimide derivatives using reducing agents such as lithium aluminum hydride (LiAlH4).

  • Introduction of the Butyl Group: : The butyl group is introduced via alkylation reactions. This can be done using butyl halides in the presence of a strong base like sodium hydride (NaH).

  • Sulfamoylation: : The sulfamoyl group is introduced by reacting the isoindoline derivative with sulfamoyl chloride in the presence of a base such as triethylamine (TEA).

  • Esterification: : The final step involves the esterification of the benzoic acid derivative with ethanol in the presence of a catalyst like sulfuric acid (H2SO4) to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of quinone derivatives.

  • Reduction: : Reduction of the ester group can yield the corresponding alcohol. This can be achieved using reducing agents like sodium borohydride (NaBH4).

  • Substitution: : The sulfamoyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles like amines (R-NH2) or thiols (R-SH) in the presence of a base.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 3-[(2-butyl-1,3-dihydroisoindol-5-yl)sulfamoyl]-4-methoxybenzoate has several applications in scientific research:

  • Medicinal Chemistry: : It serves as an intermediate in the synthesis of drugs targeting various diseases, including cancer and bacterial infections.

  • Biological Studies: : The compound is used in studies investigating the biological activity of sulfamoyl-containing molecules, particularly their role in enzyme inhibition and receptor binding.

  • Industrial Applications: : It can be used in the development of new materials with specific chemical properties, such as polymers and coatings.

Mechanism of Action

The mechanism by which Ethyl 3-[(2-butyl-1,3-dihydroisoindol-5-yl)sulfamoyl]-4-methoxybenzoate exerts its effects involves its interaction with biological targets such as enzymes and receptors. The sulfamoyl group is known to form strong hydrogen bonds with active sites of enzymes, leading to inhibition of their activity. The compound may also interact with cell membranes, altering their permeability and affecting cellular functions.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 3-[(2-butyl-1,3-dihydroisoindol-5-yl)sulfamoyl]-4-hydroxybenzoate: Similar structure but with a hydroxy group instead of a methoxy group.

    Methyl 3-[(2-butyl-1,3-dihydroisoindol-5-yl)sulfamoyl]-4-methoxybenzoate: Similar structure but with a methyl ester instead of an ethyl ester.

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical properties and biological activities. The presence of the methoxy group enhances its lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

ethyl 3-[(2-butyl-1,3-dihydroisoindol-5-yl)sulfamoyl]-4-methoxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N2O5S/c1-4-6-11-24-14-17-7-9-19(12-18(17)15-24)23-30(26,27)21-13-16(22(25)29-5-2)8-10-20(21)28-3/h7-10,12-13,23H,4-6,11,14-15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDXHXMRYDXEHTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1CC2=C(C1)C=C(C=C2)NS(=O)(=O)C3=C(C=CC(=C3)C(=O)OCC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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